1-Stearo-3-linolein

Descripción general

Descripción

1-Stearo-3-linolein is a type of conjugated linoleic acid, a naturally occurring fatty acid found in dairy products and meat from ruminant animals. It is known for its potential health benefits and is often studied for its biological activity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Stearo-3-linolein can be synthesized through esterification reactions involving stearic acid and linoleic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity raw materials and advanced purification techniques to achieve a high yield and purity of the final product. The process may include steps such as distillation, crystallization, and chromatography to remove impurities and obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-Stearo-3-linolein undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

Substitution: Common reagents include halogens and alkylating agents. The reaction is typically carried out under controlled temperature and pressure conditions.

Major Products Formed:

Oxidation: The major products include peroxides, alcohols, and ketones.

Reduction: The major products include alcohols and alkanes.

Substitution: The major products include halogenated and alkylated derivatives.

Aplicaciones Científicas De Investigación

1-Stearo-3-linolein has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fatty acids.

Biology: It is studied for its role in cellular metabolism and its potential effects on cell signaling pathways.

Medicine: It is investigated for its potential health benefits, including its anti-inflammatory and anti-cancer properties.

Industry: It is used in the formulation of dietary supplements and functional foods due to its potential health benefits.

Mecanismo De Acción

The mechanism of action of 1-Stearo-3-linolein involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and to influence cell signaling pathways related to inflammation and cell proliferation. The compound exerts its effects through the activation of specific receptors and the regulation of gene expression.

Comparación Con Compuestos Similares

1-Stearo-3-linolein is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:

1,2-Stearo-3-linolein: This compound has a similar structure but differs in the position of the linoleic acid moiety.

1-Linoleyl-2,3-distearin: This compound has two stearic acid moieties and one linoleic acid moiety, resulting in different biological activity.

1,3-Dilinolein: This compound has two linoleic acid moieties and one stearic acid moiety, leading to different chemical and biological properties.

This compound stands out due to its specific arrangement of fatty acid moieties, which contributes to its unique biological activity and potential health benefits.

Actividad Biológica

1-Stearo-3-linolein, a glycerolipid composed of stearic acid and linoleic acid, is part of the broader family of fatty acid esters that exhibit various biological activities. This article explores the biological significance of this compound, including its effects on metabolic processes, anti-inflammatory properties, and potential therapeutic applications.

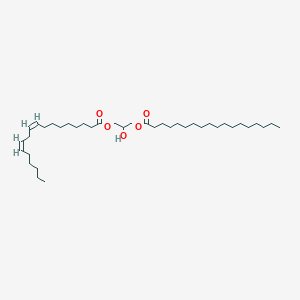

Chemical Structure and Properties

This compound is a diacylglycerol (DAG) that consists of:

- Stearic Acid (C18:0) : A saturated fatty acid known for its role in energy storage and cellular function.

- Linoleic Acid (C18:2) : An essential polyunsaturated fatty acid that contributes to various physiological functions.

The structural configuration of this compound influences its solubility, membrane fluidity, and interaction with biological systems.

1. Metabolic Effects

Research indicates that fatty acid esters, including this compound, can modulate metabolic pathways. Specifically, they have been shown to enhance insulin sensitivity and glucose metabolism. For instance, studies on related compounds suggest that certain glycerolipids can potentiate glucose-stimulated insulin secretion (GSIS) in pancreatic cells, thereby playing a role in glucose homeostasis .

Table 1: Summary of Metabolic Effects

| Biological Activity | Effect on Metabolism | Reference |

|---|---|---|

| Insulin Sensitivity | Enhanced GSIS | |

| Glucose Uptake | Increased in adipocytes | |

| Lipid Metabolism | Modulation of fatty acid oxidation |

2. Anti-Inflammatory Properties

This compound may also exhibit anti-inflammatory effects. Fatty acids like linoleic acid are known to influence inflammatory pathways by modulating cytokine production and immune cell activity. For example, linoleic acid derivatives have been shown to reduce the expression of pro-inflammatory cytokines in various cell types .

Case Study: Anti-Inflammatory Effects

In a study investigating the effects of linoleic acid derivatives on macrophage activation, it was found that these compounds could significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key mediators in inflammatory responses . This suggests that this compound could potentially be utilized in therapeutic strategies aimed at treating inflammatory diseases.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Metabolic Disorders : Its ability to enhance insulin sensitivity may make it beneficial in managing conditions such as type 2 diabetes.

- Anti-inflammatory Treatments : The anti-inflammatory properties could be leveraged in therapies for chronic inflammatory diseases, including arthritis and cardiovascular diseases.

Propiedades

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37,40H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHOZFIGMUOKTB-OHNCOSGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.